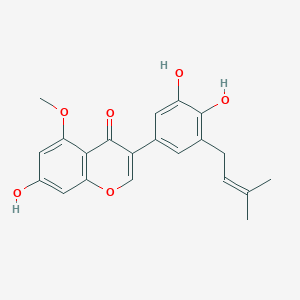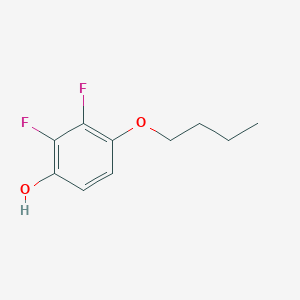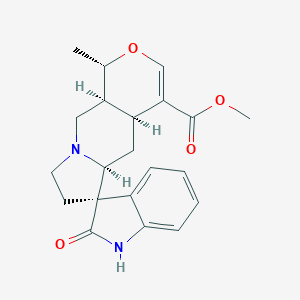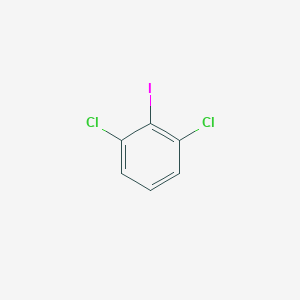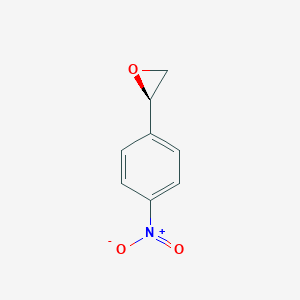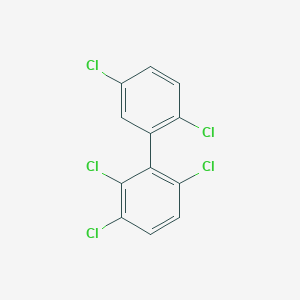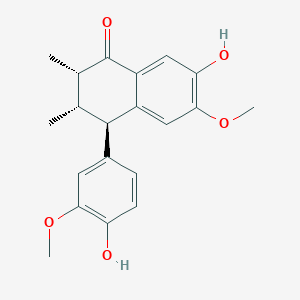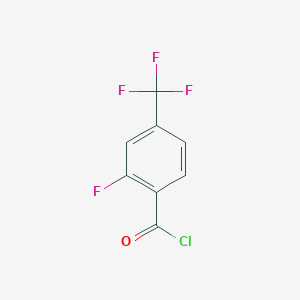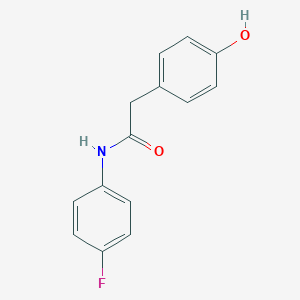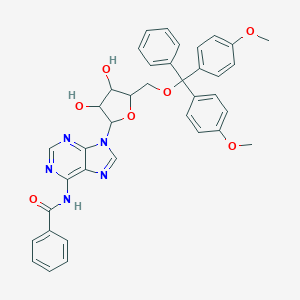
8,9-二脱氢-7-羟基杜仲醛
描述
8,9-Didehydro-7-hydroxydolichodial is a heat-generated compound derived from the natural compound valerosidate, which is present in the plant Patrinia villosa . This compound has shown significant inhibitory effects on the viability and migration of colon cancer cells . It is not naturally present in the herbal material of Patrinia villosa but is formed through thermal hydrolysis .
科学研究应用
8,9-Didehydro-7-hydroxydolichodial has several scientific research applications:
作用机制
Target of Action
The primary target of 8,9-Didehydro-7-hydroxydolichodial (DHD) is colon cancer cells, specifically HCT116 cells . It has been shown to have anti-inflammatory properties, which may be due to its ability to inhibit prostaglandin synthesis .
Mode of Action
DHD interacts with its target cells by inhibiting their viability and migration . It does this by increasing the expressions of tumor suppressors p53 and PTEN . These proteins play a crucial role in controlling cell division and preventing tumor formation.
Biochemical Pathways
It is known that the compound increases the expression of p53 and pten . These proteins are involved in various cellular processes, including cell cycle regulation and apoptosis, which could explain DHD’s anti-cancer effects.
Pharmacokinetics
It is known that dhd is a naturally occurring compound that belongs to the class of diterpenoids . It has a molecular weight of 180.2 g/mol , which could influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
DHD has been shown to inhibit the viability of HCT116 colon cancer cells, with an IC50 value of 6.1 ± 2.2 μM . It also suppresses cell migration in these cells . These effects are likely due to the increased expression of the tumor suppressors p53 and PTEN .
Action Environment
The action of DHD can be influenced by various environmental factors. For instance, DHD is a heat-generated compound derived from a natural compound present in Patrinia villosa, namely valerosidate Therefore, the preparation method of the herbal extract can significantly affect the presence and concentration of DHD
生化分析
Biochemical Properties
8,9-Didehydro-7-hydroxydolichodial plays a crucial role in biochemical reactions, particularly in inhibiting cell viability and migration in cancer cells. It interacts with several biomolecules, including tumor suppressor proteins such as p53 and PTEN. The compound significantly increases the expression of these proteins, which are critical in regulating cell cycle and apoptosis . Additionally, 8,9-Didehydro-7-hydroxydolichodial has been shown to inhibit the viability of HCT116 colon cancer cells with an IC50 value of 6.1 ± 2.2 μM .
Cellular Effects
8,9-Didehydro-7-hydroxydolichodial exerts profound effects on various types of cells and cellular processes. In HCT116 colon cancer cells, it inhibits cell viability and migration. The compound also influences cell signaling pathways by increasing the expression of tumor suppressor proteins p53 and PTEN . These changes lead to the suppression of cell proliferation and induction of apoptosis, thereby reducing the overall viability of cancer cells.
Molecular Mechanism
At the molecular level, 8,9-Didehydro-7-hydroxydolichodial exerts its effects through binding interactions with biomolecules and modulation of gene expression. The compound increases the expression of p53 and PTEN, which are key regulators of the cell cycle and apoptosis . By enhancing the levels of these proteins, 8,9-Didehydro-7-hydroxydolichodial promotes cell cycle arrest and apoptosis in cancer cells. Additionally, the compound’s ability to inhibit cell migration further contributes to its anti-cancer properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8,9-Didehydro-7-hydroxydolichodial have been observed to change over time. The compound is stable under experimental conditions and maintains its inhibitory effects on cell viability and migration over extended periods . Long-term studies have shown that 8,9-Didehydro-7-hydroxydolichodial continues to exert its anti-cancer effects, with no significant degradation observed .
Dosage Effects in Animal Models
The effects of 8,9-Didehydro-7-hydroxydolichodial vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and reduces cancer cell viability. At higher doses, potential toxic or adverse effects may be observed . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing any potential side effects.
Metabolic Pathways
8,9-Didehydro-7-hydroxydolichodial is involved in several metabolic pathways, particularly those related to cancer cell metabolism. The compound interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . By modulating these pathways, 8,9-Didehydro-7-hydroxydolichodial can alter the metabolic state of cancer cells, contributing to its anti-cancer effects.
Transport and Distribution
Within cells and tissues, 8,9-Didehydro-7-hydroxydolichodial is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target cells, enhancing its therapeutic efficacy. The compound’s distribution within tissues is crucial for its overall bioavailability and effectiveness.
Subcellular Localization
8,9-Didehydro-7-hydroxydolichodial exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is critical for its interactions with biomolecules and its ability to modulate cellular processes effectively.
准备方法
Synthetic Routes and Reaction Conditions
8,9-Didehydro-7-hydroxydolichodial is synthesized through thermal hydrolysis of valerosidate, a natural compound found in Patrinia villosa . The process involves heating the water extract of Patrinia villosa, which leads to the formation of 8,9-Didehydro-7-hydroxydolichodial . The specific reaction conditions, such as temperature and duration, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Currently, there are no large-scale industrial production methods reported for 8,9-Didehydro-7-hydroxydolichodial. The compound is primarily synthesized in research laboratories for scientific studies .
化学反应分析
Types of Reactions
8,9-Didehydro-7-hydroxydolichodial undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols .
相似化合物的比较
Similar Compounds
- Alyxialactone (CAS#132237-63-9)
- 4-Epialyxialactone (CAS#132339-37-8)
- 1,6,8-Trideoxyshanzhigenin (CAS#99173-00-9)
- Isoboonein (CAS#99946-04-0)
- Isoboonein acetate (CAS#99891-77-7)
- Buergerinin B (CAS#919769-83-8)
- Rehmaglutin D (CAS#103744-84-9)
- Catalpin (CAS#1390-72-3)
- 3-Deoxo-1Beta-methoxyjioglutolide (CAS#55732-36-0)
- Rupesin E (CAS#924901-58-6)
- Sarracenin (CAS#59653-37-1)
Uniqueness
8,9-Didehydro-7-hydroxydolichodial is unique due to its formation through thermal hydrolysis and its significant anti-cancer properties . Unlike some of its similar compounds, it specifically increases the expression of tumor suppressor proteins, making it a promising candidate for cancer research .
属性
IUPAC Name |
(3S,5R)-3-hydroxy-2-methyl-5-(3-oxoprop-1-en-2-yl)cyclopentene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-6(4-11)8-3-10(13)7(2)9(8)5-12/h4-5,8,10,13H,1,3H2,2H3/t8-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPDWCXQOXACSB-SCZZXKLOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC1O)C(=C)C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@H](C[C@@H]1O)C(=C)C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20243290 | |
| Record name | 2-Cyclopentene-1-acetaldehyde, 2-formyl-4-hydroxy-3-methyl-alpha-methylene-, (1R-trans)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20243290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97856-19-4 | |
| Record name | 2-Cyclopentene-1-acetaldehyde, 2-formyl-4-hydroxy-3-methyl-alpha-methylene-, (1R-trans)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097856194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Cyclopentene-1-acetaldehyde, 2-formyl-4-hydroxy-3-methyl-alpha-methylene-, (1R-trans)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20243290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does DHD exert its anti-cancer effects?
A1: While the exact mechanism of action requires further investigation, research suggests that DHD, along with its precursor valerosidate, exhibits anti-cancer effects by inhibiting colon cancer cell viability and migration. [] This activity appears to be linked to the upregulation of tumor suppressor proteins p53 and PTEN. [] Further research is needed to fully elucidate the signaling pathways involved.
Q2: How is DHD formed and what is its significance in Patrinia villosa water extract?
A2: Interestingly, DHD is not naturally present in the raw Patrinia villosa plant material. Instead, it is formed through thermal hydrolysis of a naturally occurring compound called valerosidate during the water extraction process. [] This finding highlights the potential variation in bioactivity between raw herbs and their processed forms, emphasizing the importance of understanding the impact of preparation methods on medicinal properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


